molecular formula C7H8ClN5 B587809 1H-Benzotriazole-1-carboxamidine hydrochloride CAS No. 19503-22-1

1H-Benzotriazole-1-carboxamidine hydrochloride

Cat. No. B587809
CAS RN: 19503-22-1
M. Wt: 197.626
InChI Key: OHOQRFDQABFISW-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-carboxamidine hydrochloride is a reagent used in Guanidino transfers . It has a molecular formula of C7H7N5•HCl and a molecular weight of 197.62 .

Scientific Research Applications

Biotransformation and Environmental Impact

  • Biotransformation in Wastewater Treatment: 1H-Benzotriazole and its derivatives undergo biotransformation in activated sludge, revealing degradation pathways such as oxidation and hydroxylation. This process is significant for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).
  • Phototransformation in Aquatic Environments: The phototransformation mechanisms of 1H-Benzotriazole in aquatic environments involve pathways like aromatic hydroxylation and N-N bond cleavage, leading to various transformation products (Wu et al., 2021).
  • Sunlight Photolysis: Sunlight photolysis of benzotriazoles results in various transformation products, suggesting that sunlight photolysis is a relevant degradation process of these compounds in surface waters (Weidauer et al., 2016).

Chemical Synthesis and Applications

  • Synthesis of Guanidines and Ureas: 1H-Benzotriazole-1-carboxamidine is used in the synthesis of diverse guanidines and ureas, which have potential applications in various chemical and pharmaceutical fields (Katritzky et al., 2005).
  • Reactivity as Guanidinylating Reagent: Enhanced reagents derived from 1H-Benzotriazole-1-carboxamidine have been developed for the efficient conversion of primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001).

Environmental and Health Aspects

  • Presence in Wastewater and Surface Water: 1H-Benzotriazole is frequently detected in urban runoff, wastewater, and receiving aquatic environments, indicating its widespread environmental presence (Zhang et al., 2011).
  • Antimicrobial Properties: Certain derivatives of 1H-Benzotriazole demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Göker et al., 2005).

Mechanism of Action

Target of Action

The primary target of 1H-Benzotriazole-1-carboxamidine Hydrochloride is the process of Guanidino transfers . This compound acts as a reagent in these transfers, playing a crucial role in the biochemical reactions involved.

Mode of Action

1H-Benzotriazole-1-carboxamidine Hydrochloride interacts with its targets by facilitating the transfer of guanidino groups. This interaction leads to changes in the biochemical reactions where this compound is used as a reagent .

Biochemical Pathways

The compound affects the biochemical pathways involving the transfer of guanidino groups. The downstream effects of these pathways are complex and depend on the specific reactions in which 1H-Benzotriazole-1-carboxamidine Hydrochloride is involved .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxamidine Hydrochloride’s action are primarily related to its role in facilitating guanidino transfers . The specific effects would depend on the particular biochemical reactions in which it is used.

properties

IUPAC Name

benzotriazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOQRFDQABFISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700716
Record name 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole-1-carboxamidine hydrochloride

CAS RN

19503-22-1
Record name 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 5 mL CEM microwave reaction vessel, was charged benzotriazole HCl salt (0.5 g, 3.2 mmol) and cyanamide (0.16 g, 3.9 mmol). The vessel was sealed and heated at 80° C. for 1 minute under microwave irradiation (CEM Discovery™). After this time, TLC analysis showed no starting material remaining so the mixture was diluted with ether. The precipitate was collected by filtration and washed with ether and dried under vacuum to afford the titled product as a white solid (0.45 g, 71% yield). 1H NMR (400 MHz, d6-DMSO) δ: 10.14 (4H, s), 8.31 (1H, m), 8.05 (1H, m), 7.90 (1H, m), 7.67 ('H, m). MS m/z: 162.13 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

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